![molecular formula C21H20F3N5O B2544570 4-((1H-imidazol-1-yl)methyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide CAS No. 2097921-35-0](/img/structure/B2544570.png)
4-((1H-imidazol-1-yl)methyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C21H20F3N5O and its molecular weight is 415.42. The purity is usually 95%.
BenchChem offers high-quality 4-((1H-imidazol-1-yl)methyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1H-imidazol-1-yl)methyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
Some imidazole derivatives have been synthesized and evaluated for antioxidant activity . For example, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives have shown significant antioxidant activity .
Antifungal Properties
Imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis . This novel compound is suitable for anti-aspergillus activity study .
Antibacterial Activity
Some imidazole derivatives have shown significant activity against E. coli . For instance, compound 2j exhibited marked activity also against S. aureus and B. subtillis .
Pharmacokinetic Study
Pharmacokinetic study with certain imidazole derivatives in rats showed an oral bioavailability of 51% with high systemic exposure (AUC) of 1426 ng × h/mL and maximum plasma concentration (Cmax) of 1620 ng/mL .
Synthesis of OLED Emitters
This compound can typically be used for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters as a blue phosphorescent emitter in OLED . The iridium organometallic complex is formed by coordinating the imidazole and the aryl group to the iridium metal centre .
Mechanism of Action
Target of Action
Imidazole derivatives are known to have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
The broad range of biological activities exhibited by imidazole derivatives suggests that they can have diverse molecular and cellular effects .
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O/c22-21(23,24)17-5-6-19(26-11-17)29-9-7-18(13-29)27-20(30)16-3-1-15(2-4-16)12-28-10-8-25-14-28/h1-6,8,10-11,14,18H,7,9,12-13H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQDWZJLJMTVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1H-imidazol-1-yl)methyl]-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide |
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